3-Bromo-4-nitroaniline
Overview
Description
3-Bromo-4-nitroaniline is an organic compound with the molecular formula C₆H₅BrN₂O₂. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a nitro group. This compound is of significant interest in organic chemistry due to its unique reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group. This is achieved by reacting aniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 4-nitroaniline.
Bromination: The 4-nitroaniline is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid or glacial acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: 3-Bromo-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 3-Bromo-4-nitrosoaniline, this compound derivatives.
Scientific Research Applications
3-Bromo-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-nitroaniline involves its reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (amino) groups on the benzene ring. This dual functionality allows it to participate in various electrophilic and nucleophilic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 2-Bromo-4-nitroaniline
- 4-Bromo-3-nitroaniline
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
Comparison: 3-Bromo-4-nitroaniline is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and applications. Compared to its isomers, it exhibits different reactivity patterns in substitution and reduction reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
3-bromo-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAIFIDRVAAEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474245 | |
Record name | 3-bromo-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40787-96-0 | |
Record name | 3-bromo-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-bromonitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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